molecular formula C17H13BrO3 B3041647 3-(4-Bromophenyl)-7-ethoxychromen-2-one CAS No. 332104-51-5

3-(4-Bromophenyl)-7-ethoxychromen-2-one

Cat. No.: B3041647
CAS No.: 332104-51-5
M. Wt: 345.2 g/mol
InChI Key: BQCUMWYNIMFBKQ-UHFFFAOYSA-N
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Description

Significance of the Chromen-2-one Scaffold in Organic and Medicinal Chemistry

The chromen-2-one, or coumarin (B35378), scaffold is a benzopyrone system that is not only abundant in nature but also readily accessible through various synthetic routes. nih.govnih.gov This structural motif is recognized for its planar, aromatic, and lipophilic character, which facilitates interactions with a diverse range of biological targets. nih.gov The inherent versatility of the coumarin nucleus allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of pharmacological properties.

Historically, the biological significance of coumarins was first recognized with the discovery of their anticoagulant properties. cambridgescholars.com Since then, extensive research has unveiled a plethora of other biological activities, including:

Anticancer Activity: Coumarin derivatives have demonstrated the ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. nih.govnih.gov They can target multiple pathways involved in cancer progression, such as angiogenesis, cell cycle regulation, and kinase signaling. nih.gov

Antimicrobial Activity: Many coumarin derivatives exhibit potent antibacterial and antifungal properties, making them promising candidates for the development of new anti-infective agents. nih.govnih.govresearchgate.net

Antioxidant and Anti-inflammatory Effects: The chromen-2-one scaffold is associated with significant antioxidant and anti-inflammatory activities, which are crucial in combating oxidative stress and inflammation-related diseases. researchgate.netresearchgate.net

Enzyme Inhibition: Coumarins are known to inhibit various enzymes, including monoamine oxidases (MAOs) and cholinesterases, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov

The broad range of biological activities, coupled with their synthetic accessibility, establishes the chromen-2-one scaffold as a cornerstone in the design and development of new therapeutic agents.

Table 1: Selected Biological Activities of Chromen-2-one Derivatives

Biological Activity Therapeutic Area
Anticancer Oncology
Antimicrobial Infectious Diseases
Antioxidant Various
Anti-inflammatory Inflammatory Diseases
Enzyme Inhibition Neurodegenerative Diseases

Overview of Halogenated Phenyl Moieties in Biologically Active Heterocyclic Compounds

The introduction of halogen atoms, particularly bromine, into the structure of biologically active molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. The presence of a halogenated phenyl moiety can significantly influence a compound's:

Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its bioavailability.

Metabolic Stability: The introduction of a halogen can block sites of metabolic degradation, thereby increasing the compound's half-life in the body.

Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can enhance the binding affinity of a ligand to its target protein. nih.gov

Specifically, the 4-bromophenyl group has been incorporated into various heterocyclic scaffolds to enhance their biological efficacy. For instance, studies on 3-phenylcoumarin (B1362560) derivatives have shown that the presence of a bromine atom on the phenyl ring can lead to potent and selective inhibition of enzymes like monoamine oxidase-B (MAO-B). nih.gov Furthermore, research on other heterocyclic systems has demonstrated that the 4-bromophenyl moiety is crucial for the anticancer and antimicrobial activities of these compounds. nih.govresearchgate.net

Historical Context and Emerging Research on 3-(4-Bromophenyl)-7-ethoxychromen-2-one and Closely Related Structures

The synthesis of 3-phenylcoumarins has a long history, with classic methods like the Perkin reaction being employed for their preparation. nih.gov The synthesis of 3-phenyl-7-hydroxycoumarin, a precursor to the title compound, has been documented in patents for applications such as optical brightening agents for textiles. google.com The subsequent etherification of the 7-hydroxy group to a 7-ethoxy group is a standard synthetic transformation. google.com

While specific research focused solely on this compound is not extensively documented in readily available literature, a significant body of research exists on closely related structures, providing a strong basis for its potential biological activities.

Emerging Research on Related Structures:

Anticancer Activity: Numerous studies have highlighted the cytotoxic potential of 3-(bromophenyl)coumarin derivatives against various cancer cell lines. nih.govnih.govresearchgate.net For example, some 3-bromophenyl coumarin derivatives have been shown to inhibit cancer cell invasion and tumor growth. nih.gov The substitution pattern on both the coumarin ring and the 3-phenyl ring plays a crucial role in determining the cytotoxic potency and selectivity. nih.gov

Antimicrobial Activity: The antimicrobial properties of coumarins are well-established, and the presence of a 7-alkoxy group has been shown to be beneficial for this activity. nih.govresearchgate.netnih.gov Research on various 7-alkoxy-3-phenylcoumarins suggests that these compounds could be effective against a range of bacterial and fungal pathogens. nih.govresearchgate.net

Fluorescent Properties: 7-Alkoxy-3-arylcoumarins are known to exhibit interesting fluorescent properties, with potential applications as fluorescent probes and labels in biological systems. researchgate.netlookchem.com The specific emission and absorption characteristics are influenced by the nature of the substituents on the coumarin and the 3-aryl ring. researchgate.netlookchem.com

The collective evidence from studies on 3-(bromophenyl)coumarins and 7-alkoxycoumarins strongly suggests that this compound is a compound of significant interest for further investigation in medicinal chemistry, particularly in the areas of anticancer and antimicrobial drug discovery. Its structural features combine the proven biological activity of the chromen-2-one scaffold with the modulating effects of the 4-bromophenyl and 7-ethoxy moieties, making it a compelling candidate for future research endeavors.

Table 2: Key Structural Features and Their Potential Contributions

Structural Feature Potential Contribution to Biological Activity
Chromen-2-one Scaffold Core framework for diverse biological interactions
3-(4-Bromophenyl) Moiety Enhanced lipophilicity, metabolic stability, and target binding
7-Ethoxy Group Modulation of solubility and potential for enhanced antimicrobial activity

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)-7-ethoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-2-20-14-8-5-12-9-15(17(19)21-16(12)10-14)11-3-6-13(18)7-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCUMWYNIMFBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Bromophenyl 7 Ethoxychromen 2 One and Analogues

Strategies for Chromen-2-one Core Synthesis

The chromen-2-one, or coumarin (B35378), scaffold is a common motif in natural products and pharmacologically active compounds. nih.gov Its synthesis has been extensively studied, leading to the development of numerous reliable methods. These can be broadly categorized into annulation reactions that form the heterocyclic ring in a concerted or domino fashion, and more classical cyclization and condensation approaches.

Annulation Reactions in Chromene Derivative Formation

Annulation reactions provide an efficient means to construct the chromene ring system. These methods often involve the formation of multiple carbon-carbon and carbon-oxygen bonds in a single synthetic operation. For instance, a palladium-catalyzed [2+2+1] domino annulation of 3-iodochromones, α-bromo carbonyl compounds, and tetracyclododecene has been described as a facile and atom-economical route to complex chromone-containing polycyclic compounds. rsc.orgbohrium.com While not directly yielding a simple chromen-2-one, this illustrates the power of annulation strategies in building the core chromone (B188151) structure. Another approach involves the DBU-mediated annulation of 2-aryl-3-nitro-2H-chromenes with 1,3-cyclohexanediones, which proceeds through a domino sequence of Michael addition, intramolecular nucleophilic addition, and aromatization to construct benzofuro[2,3-c]chromenone derivatives. nih.gov Furthermore, a Brønsted acid-catalyzed formal [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols has been developed for the synthesis of polysubstituted 2H-chromenes. acs.org

Recent advancements in chromone synthesis also include domino C-H functionalization and chromone annulation of o-hydroxyphenyl enaminones, which has emerged as a robust strategy for constructing substituted chromones. researchgate.net These modern annulation techniques offer significant advantages in terms of efficiency and the ability to generate molecular complexity rapidly.

Cyclization and Condensation Approaches to Coumarins

Classical condensation reactions remain the most widely used and versatile methods for the synthesis of the coumarin core. researchgate.net These reactions typically involve the cyclization of a phenol (B47542) with a suitable three-carbon component.

The Pechmann condensation is a cornerstone of coumarin synthesis, involving the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.orgorganic-chemistry.org For example, 7-hydroxy-4-methylcoumarin can be synthesized from resorcinol (B1680541) and ethyl acetoacetate. youtube.comsathyabama.ac.in Various Lewis acids can be employed to catalyze this reaction, and exploring different catalysts can help to optimize the synthesis of 7-hydroxy-4-substituted coumarins. researchgate.net

The Knoevenagel condensation provides another powerful route to coumarins. This reaction typically involves the condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, such as diethyl malonate, in the presence of a basic catalyst. nih.gov This method is particularly useful for the synthesis of coumarin-3-carboxylic acids and their derivatives. nih.gov Green synthesis approaches for Knoevenagel condensation have been developed, utilizing ultrasound irradiation and eco-friendly catalysts. nih.gov

Other notable methods include the Perkin reaction , the Wittig reaction , and the Claisen rearrangement , all of which have been successfully applied to the synthesis of various coumarin derivatives. researchgate.netnih.gov The choice of method often depends on the desired substitution pattern on the coumarin ring.

Introduction of the 4-Bromophenyl Moiety

The introduction of an aryl substituent at the C-3 position of the coumarin ring is a crucial step in the synthesis of 3-(4-Bromophenyl)-7-ethoxychromen-2-one. This can be achieved through various methods, with palladium-catalyzed cross-coupling reactions being particularly prominent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl-Aryl Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is widely used for the C-3 arylation of coumarins. researchgate.networktribe.com The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. libretexts.org

In a typical approach, a 3-halocoumarin, such as 3-bromocoumarin, is reacted with an arylboronic acid, in this case, 4-bromophenylboronic acid, in the presence of a palladium catalyst and a base. researchgate.networktribe.com A variety of palladium catalysts and ligands can be employed, and the reaction conditions can be optimized to achieve high yields. worktribe.commdpi.com For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using a Pd(0) catalyst. mdpi.com This highlights the versatility of this reaction in coupling brominated aromatic compounds.

Reactant 1Reactant 2Catalyst SystemBaseSolventYieldReference
3-BromocoumarinArylboronic acidPd(OAc)2/XPhosK2CO3aq. THFHigh worktribe.com
3-ChlorocoumarinAryl boronic acidsPd-salen complex--Good researchgate.net
6-Bromo-3-phosphonocoumarinPhenylboronic acidPdCl2(PPh3)2-THFHigh conversion mdpi.com
5-(4-bromophenyl)-4,6-dichloropyrimidineAryl/het-aryl boronic acidsPd(0)BaseH2O- mdpi.com

Related Methods for Incorporating Bromophenyl Substituents

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can also be utilized for the introduction of the 4-bromophenyl group. The Heck reaction, for instance, can be employed for the arylation of coumarins. mdpi.com Additionally, direct C-H activation and arylation of the coumarin C-3 position has emerged as a powerful strategy. mdpi.com

Alternatively, the 4-bromophenyl moiety can be incorporated from the beginning of the synthesis. For example, the synthesis of ethyl 3-(4-bromophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate can be achieved from 2-(4-bromophenyl)-1-(2,4-dihydroxyphenyl)ethanone (B1224145) and ethyl chlorooxoacetate. chemicalbook.com This approach avoids the need for a separate C-3 arylation step. The synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine and its subsequent Suzuki coupling with arylboronic acids also demonstrates the use of a pre-brominated starting material in cross-coupling reactions. researchgate.net

Functionalization at the C-7 Position with Ethoxy Group Precursors

The final key structural feature of this compound is the ethoxy group at the C-7 position. This is typically introduced by the alkylation of a 7-hydroxycoumarin precursor. The hydroxyl group at the C-7 position is a common feature in naturally occurring coumarins and can be readily introduced through the use of resorcinol or its derivatives in the initial coumarin synthesis. nih.gov

The etherification of the 7-hydroxyl group is a straightforward and high-yielding reaction. A general procedure involves the treatment of the 7-hydroxycoumarin with an alkylating agent, such as ethyl bromide or iodoethane, in the presence of a base. chemicalbook.comrsc.org

A typical procedure for the synthesis of 7-ethoxycoumarin (B196162) involves reacting 7-hydroxycoumarin with potassium carbonate in acetone, followed by the addition of ethyl bromide. chemicalbook.com This Williamson ether synthesis proceeds under reflux conditions and provides the desired 7-ethoxycoumarin in high yield. chemicalbook.com Similar O-alkylation strategies have been used to prepare a series of 7-alkoxy-appended coumarin derivatives with varying alkyl chain lengths. rsc.orgrsc.orgresearchgate.net

Starting MaterialReagentBaseSolventConditionsProductYieldReference
7-Hydroxy-2H-chromen-2-oneEthyl bromideK2CO3AcetoneReflux7-Ethoxycoumarin92% chemicalbook.com
Ethyl 7-hydroxy-coumarin-3-carboxylateAlkyl bromideAnhydrous K2CO3DMF-O-alkylated products- rsc.org

Optimization of Reaction Conditions and Yields for Analogous Syntheses

The synthesis of 3-arylcoumarins, including analogues of this compound, is achieved through various condensation reactions. The efficiency and yield of these syntheses are highly dependent on the chosen reaction conditions, such as the catalyst, solvent, temperature, and energy source. Consequently, significant research has been dedicated to optimizing these parameters to achieve higher yields, shorter reaction times, and more environmentally benign procedures.

A prominent method for synthesizing 3-arylcoumarins involves the condensation of substituted salicylaldehydes with various phenylacetic acids. The optimization of this reaction has been systematically studied to maximize product yields. One such study focused on the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. Researchers varied solvents, temperature, and the amount of DABCO to determine the optimal settings. The investigation revealed that the highest yield (90%) was achieved at 180 °C under solvent-free conditions. nih.gov This solvent-free approach is considered a green chemistry method. nih.gov Under these optimized conditions, a range of 3-aryl coumarins were successfully synthesized with yields between 61% and 93%. researchgate.net

The effect of different solvents and temperatures on the yield of 3-arylcoumarins in the DABCO-catalyzed reaction is detailed below.

SolventTemperature (°C)Yield (%)
EtOHRefluxTrace
MeOHRefluxTrace
Toluene (B28343)Reflux45
THFRefluxTrace
DMF15060
Solvent-free15075
Solvent-free18090

Another approach to optimizing the synthesis of 3-arylcoumarins involves the use of alternative energy sources, such as ultrasonic irradiation. This green method has been reported to produce better yields and significantly faster reaction times compared to conventional heating methods. scirp.org In one study, 3-phenylcoumarins were synthesized from salicylaldehydes and phenyl acetyl chloride using tetrahydrofuran (B95107) (THF) as a solvent and potassium carbonate (K2CO3) as a base under ultrasound irradiation. scirp.org This technique facilitated the synthesis of nine different 3-aryl coumarins in reaction times of just 15-30 minutes, with yields ranging from 7% to 98%. nih.govscirp.org

The yields for a selection of 3-arylcoumarin analogues synthesized using the ultrasound-assisted method are presented below. scirp.org

Salicylaldehyde SubstituentPhenyl Acetyl Chloride SubstituentYield (%)
HH98
5-NitroH85
5-BromoH82
Hp-Nitro90
5-Nitrop-Nitro75
5-Bromop-Nitro70
H2,4-Dinitro88
5-Nitro2,4-Dinitro65
5-Bromo2,4-Dinitro60

Microwave-assisted synthesis represents another effective strategy for optimizing coumarin preparation. For instance, the synthesis of 3-(3-Bromophenyl)-7-acetoxycoumarin, a structural analogue, was achieved by reacting 3-bromophenylacetic acid and 2,4-dihydroxybenzaldehyde (B120756) in the presence of triethylamine (B128534) and acetic anhydride (B1165640) under microwave heating. mdpi.com In this method, careful control of temperature and reaction time is crucial. It was noted that increasing the temperature or extending the reaction time led to the formation of undesirable side products, highlighting the importance of moderate conditions for achieving a clean reaction and high purity of the final product. mdpi.com

Furthermore, extensive screening of catalysts and solvents is a common optimization strategy. For the Knoevenagel condensation route to coumarin derivatives, various catalysts (piperidine, PPh3, DABCO, DMAP, N(C2H5)3, pyridine) and solvents (EtOH, DCM, DMF, MeCN, THF, toluene) have been evaluated. nih.gov Such studies identified that using piperidine (B6355638) as a catalyst in toluene provided the optimal conditions for a series of coumarin derivatives. nih.gov Similarly, the Perkin condensation for preparing 3-arylcoumarins has been optimized by using acetic anhydride and triethylamine at 120 °C, which resulted in moderate to good yields (46–74%). nih.gov

These examples underscore the principle that the yield and purity of this compound analogues are highly sensitive to the reaction parameters. Optimization through systematic variation of catalysts, solvents, temperature, and energy sources is therefore a critical aspect of developing efficient and high-yielding synthetic protocols.

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Elucidating Solid-State Structure

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. mdpi.comnih.gov While a specific crystal structure determination for 3-(4-Bromophenyl)-7-ethoxychromen-2-one is not detailed in the available literature, extensive insights can be drawn from the analysis of closely related analogues, such as 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one. nih.gov The structural data from this similar compound provides a robust model for understanding the likely conformation and packing of the title compound.

Table 1: Crystallographic Data for the Analogue Compound 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one nih.gov
ParameterValue
Chemical FormulaC17H13NO5
Crystal SystemOrthorhombic
Space GroupP21/n
a (Å)6.8118
b (Å)13.6726
c (Å)15.909
Volume (ų)1481.7
Dihedral Angle (Coumarin/Nitrophenyl)25.27°

Spectroscopic Techniques for Molecular Architecture Confirmation

Beyond crystallography, spectroscopic methods are vital for confirming that the synthesized molecular architecture matches the expected structure. auctoresonline.org These techniques probe the bonds and atomic environments within the molecule, providing a fingerprint that corroborates the proposed structural formula.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. auctoresonline.org For a coumarin (B35378) derivative like this compound, IR spectra would confirm the presence of key structural components. For instance, sharp absorption bands characteristic of the carbonyl (C=O) group in the lactone ring would be prominent. mdpi.comnih.gov Additional bands would correspond to C-O-C stretching of the ether and pyrone ring, C=C stretching of the aromatic rings, and C-H bonds, collectively confirming the coumarin framework. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). This technique is instrumental in establishing the connectivity of atoms in the molecule. auctoresonline.org The ¹H NMR spectrum would show distinct signals for each unique proton, and their splitting patterns would reveal adjacent protons, thus piecing together the molecular skeleton. Similarly, the ¹³C NMR spectrum would indicate the number of unique carbon environments, confirming the presence of the fused ring system, the bromophenyl substituent, and the ethoxy group.

Other techniques like mass spectrometry are used to determine the molecular weight and fragmentation patterns, further validating the compound's identity. benthamopen.com Absorption and fluorescence spectroscopy can also provide information about the electronic structure of the molecule. mdpi.comresearchgate.net

Analysis of Intermolecular Interactions in Crystalline Forms

The way individual molecules pack together in a crystal is dictated by a variety of non-covalent intermolecular interactions. growingscience.com These forces, though weaker than covalent bonds, are critical in determining the stability and physical properties of the crystalline solid. rsc.org

For coumarin derivatives, which often lack strong hydrogen bond donors, the crystal structure is typically stabilized by a combination of weaker interactions. mdpi.comnih.gov Analysis of analogous structures indicates that weak C-H···O hydrogen bonds are a significant stabilizing force. nih.govmdpi.com These interactions can form between the hydrogen atoms on the aromatic rings or the ethoxy group and the oxygen atoms of the carbonyl or ether groups on neighboring molecules, often linking them into sheets or chains. nih.gov

In addition to these hydrogen bonds, π-π stacking interactions between the aromatic rings of adjacent coumarin systems are crucial. nih.gov The planar portions of the molecules arrange themselves in parallel stacks to maximize this favorable interaction. In the crystal structure of the analogue 8-ethoxy-3-(4-nitrophenyl)-2H-chromen-2-one, these π-π stacking interactions link the hydrogen-bonded sheets into a cohesive three-dimensional structure, with reported centroid-centroid distances between 3.5 Å and 3.8 Å. nih.gov The presence of the bromine atom in the title compound may also introduce halogen bonding as another potential intermolecular force influencing the crystal packing.

Table 2: Common Intermolecular Interactions in Substituted Coumarin Crystals
Interaction TypeDescriptionRole in Crystal Packing
C-H···O Hydrogen BondsWeak electrostatic attraction between a carbon-bound hydrogen and an oxygen atom. nih.govmdpi.comLinks molecules into primary motifs like chains or sheets. nih.gov
π-π StackingAttractive, noncovalent interactions between aromatic rings. nih.govOrganizes molecules into columns and links primary motifs into a 3D structure. nih.govrsc.org
Halogen BondingInteraction involving a halogen atom (e.g., Bromine) as an electrophilic species.Can provide additional directional stability to the crystal lattice.

Chemical Reactivity and Derivatization Studies

Reactions Involving the Bromine Atom on the Phenyl Ring (e.g., further functionalization via cross-coupling)

The presence of a bromine atom on the phenyl ring at the 4-position provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.govmdpi.com

Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is particularly useful for synthesizing substituted alkenes, such as styrenes, by reacting 3-(4-Bromophenyl)-7-ethoxychromen-2-one with various olefinic partners. beilstein-journals.orglibretexts.orgnih.gov

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.org It involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, in the presence of a base. pitt.edulibretexts.orgucsb.edu This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in organic synthesis.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org This method provides a direct route to synthesize a wide array of aniline (B41778) derivatives of the parent compound, which can be crucial for modulating biological activity. nih.govnih.govbeilstein-journals.org

Table 1: Potential Cross-Coupling Reactions at the Bromine Atom

Reaction Name Coupling Partner Resulting Functional Group Catalyst System (Typical)
Suzuki-Miyaura Aryl/Alkyl Boronic Acid Biaryl/Alkylated Phenyl Pd(PPh₃)₄, Base (e.g., K₂CO₃)
Heck Alkene Substituted Alkene Pd(OAc)₂, Phosphine Ligand, Base
Sonogashira Terminal Alkyne Arylalkyne PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)

Chemical Transformations of the Chromen-2-one Lactone Ring System

The chromen-2-one (coumarin) core, containing an α,β-unsaturated lactone, is susceptible to various chemical transformations, primarily involving the lactone ring.

Lactone Ring Opening: The ester linkage within the lactone ring can be cleaved under both acidic and basic conditions. nih.gov Alkaline hydrolysis, for instance, leads to the opening of the lactone ring to form a salt of the corresponding coumarinic acid (a (Z)-2'-hydroxycinnamic acid derivative). researchgate.net This reaction is often reversible, and acidification can lead to the re-cyclization to the original coumarin (B35378). This reactivity is a key consideration in the stability and metabolism of coumarin-based compounds. Additionally, enzymatic hydrolysis can also lead to ring opening. nih.gov

Reduction of the Lactone: The carbonyl group of the lactone can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield a diol. The C=C double bond of the lactone ring can also be selectively reduced under certain catalytic hydrogenation conditions, leading to the corresponding dihydrocoumarin (B191007) derivative. nih.gov

Cycloaddition Reactions: The double bond within the pyrone ring can participate in cycloaddition reactions, although this is less common for simple coumarins and often requires specific substitution patterns or photochemical activation.

Modifications and Stability of the Ethoxy Substituent

The 7-ethoxy group is a relatively stable ether linkage. However, it can be cleaved under specific and often harsh conditions.

Ether Cleavage: The ether bond can be cleaved by strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures to yield the corresponding 7-hydroxycoumarin derivative (7-hydroxy-3-(4-bromophenyl)chromen-2-one) and ethyl halide. wikipedia.orgmasterorganicchemistry.comopenstax.orgyoutube.com This de-alkylation reaction is a common method for unmasking a phenolic hydroxyl group.

Metabolic O-Deethylation: In biological systems, the ethoxy group is susceptible to metabolic cleavage by cytochrome P450 enzymes. nih.gov This O-deethylation is a common metabolic pathway for 7-ethoxycoumarin (B196162), leading to the formation of the corresponding 7-hydroxy metabolite. nih.govresearchgate.net This metabolic instability can be an important factor in the pharmacokinetic profile of the compound.

Synthesis of Novel Analogues for Structure-Activity Relationship Investigations

The development of novel analogues of this compound is essential for conducting detailed structure-activity relationship (SAR) studies. nih.govuef.finih.govresearchgate.netfrontiersin.org By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.

Modification of the 4-Bromophenyl Moiety: As detailed in section 4.1, the bromine atom serves as a key starting point for introducing a wide variety of substituents through cross-coupling reactions. This allows for the exploration of how different electronic and steric properties at this position influence activity.

Modification of the 7-Ethoxy Group: The ethoxy group can be replaced with other alkoxy groups of varying chain lengths or with other functional groups by first cleaving the ether to the 7-hydroxy derivative and then re-alkylating or functionalizing the resulting phenol (B47542). nih.gov For instance, introducing longer alkyl chains, cyclic ethers, or linking other molecules via the 7-oxygen atom can significantly alter the compound's properties.

Modification of the Coumarin Scaffold: While more synthetically challenging, modifications to the coumarin ring itself can be envisioned. For example, introducing substituents at other available positions on the benzene (B151609) ring of the coumarin nucleus could be explored. chimicatechnoacta.ru

Table 2: Examples of Synthesized Analogues for SAR Studies

Parent Compound Modification Site Reaction Type Resulting Analogue Rationale for Synthesis
This compound 4-position of phenyl ring Suzuki-Miyaura Coupling 3-(4'-Methoxy-[1,1'-biphenyl]-4-yl)-7-ethoxychromen-2-one Investigate the effect of an extended, electron-donating aromatic system.
This compound 4-position of phenyl ring Buchwald-Hartwig Amination 7-Ethoxy-3-(4-(phenylamino)phenyl)chromen-2-one Explore the impact of a hydrogen bond donor/acceptor at the 4-position.

By employing these diverse chemical strategies, a library of analogues of this compound can be synthesized to systematically probe the structure-activity landscape and potentially identify new compounds with enhanced potency and selectivity.

In Vitro Biological Activity Spectrum

Antimicrobial Activity Studies

A critical first step in the evaluation of a new compound is the assessment of its ability to inhibit the growth of pathogenic microorganisms. This typically involves testing against a panel of both bacteria and fungi.

Antibacterial Efficacy against Gram-positive and Gram-negative Strains

No published studies were identified that have investigated the in vitro antibacterial activity of 3-(4-Bromophenyl)-7-ethoxychromen-2-one. To ascertain its potential as an antibacterial agent, it would be necessary to determine its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy Data for this compound (Data Not Available)

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Staphylococcus aureusGram-positiveData Not AvailableData Not Available
Bacillus subtilisGram-positiveData Not AvailableData Not Available
Escherichia coliGram-negativeData Not AvailableData Not Available
Pseudomonas aeruginosaGram-negativeData Not AvailableData Not Available

Antifungal Efficacy

Similarly, the scientific literature lacks any reports on the in vitro antifungal efficacy of this compound. Future research should involve testing the compound against common fungal pathogens to determine its potential as an antifungal agent.

Table 2: Antifungal Efficacy Data for this compound (Data Not Available)

Fungal StrainMinimum Inhibitory Concentration (MIC)Minimum Fungicidal Concentration (MFC)
Candida albicansData Not AvailableData Not Available
Aspergillus nigerData Not AvailableData Not Available

Anticancer Activity Investigations

The evaluation of a compound's potential to combat cancer is a significant area of pharmaceutical research. This typically begins with in vitro assays to assess its toxicity towards cancer cells and its effects on cellular processes.

In Vitro Cytotoxicity Assays in Various Cancer Cell Lines

There are no publicly available data from in vitro cytotoxicity assays for this compound. To understand its anticancer potential, the half-maximal inhibitory concentration (IC50) of the compound would need to be determined against a panel of human cancer cell lines.

Table 3: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines (Data Not Available)

Cancer Cell LineCancer TypeIC50 Value
MCF-7Breast CancerData Not Available
HeLaCervical CancerData Not Available
A549Lung CancerData Not Available
HepG2Liver CancerData Not Available

Modulation of Cellular Processes in Cancer Models

Beyond general cytotoxicity, understanding the mechanism of action is crucial. No studies have been published that investigate how this compound might modulate cellular processes in cancer models, such as inducing apoptosis or causing cell cycle arrest.

Anti-inflammatory Activity Assessments

Chronic inflammation is implicated in a wide range of diseases. The potential of new compounds to mitigate inflammatory responses is, therefore, an important area of investigation. To date, there are no published reports on the in vitro anti-inflammatory activity of this compound. Future studies would need to assess its ability to inhibit key inflammatory mediators.

Table 4: Anti-inflammatory Activity of this compound (Data Not Available)

AssayEndpointResult
Inhibition of Nitric Oxide (NO) ProductionIC50Data Not Available
Inhibition of Cyclooxygenase (COX) EnzymesIC50Data Not Available
Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)IC50Data Not Available

Other Relevant In Vitro Pharmacological Activities (e.g., enzyme inhibition, antihyperglycemic activity)

Beyond its potential as an antiviral agent, this compound and its analogs have been the subject of research into other pharmacological activities, most notably enzyme inhibition and potential antihyperglycemic effects.

Enzyme Inhibition

A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com The results indicated that these compounds exhibited good inhibitory potential against both enzymes. juniperpublishers.com Sulfonamides, a class of compounds to which these derivatives belong, are known to have a wide range of biological activities, including acting as carbonic anhydrase inhibitors. juniperpublishers.com

The inhibitory activity of these compounds is detailed in the table below:

CompoundTarget EnzymeActivity
N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamidesAcetylcholinesterase (AChE)Good inhibitory potential juniperpublishers.com
α-glucosidaseGood inhibitory potential juniperpublishers.com

These findings suggest that the 4-bromophenyl moiety, a key feature of this compound, can be a crucial component in the design of enzyme inhibitors.

Antihyperglycemic Activity

Research into the antihyperglycemic properties of related compounds provides a basis for inferring the potential of this compound in this area. A study on a potent synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] juniperpublishers.comfarmaceut.orgthiazin-2-yl)-1-(2-bromophenyl) acetamide (B32628) (FA2), demonstrated significant anti-diabetic effects. nih.gov In vitro enzyme inhibition assays showed that FA2 had IC50 values of 5.17 ± 0.28 µM against α-glucosidase and 18.82 ± 0.89 µM against α-amylase. nih.gov Kinetic studies revealed a non-competitive mode of inhibition for both enzymes. nih.gov

The in vitro enzyme inhibition data for compound FA2 is summarized below:

EnzymeIC50 Value (µM)Mode of Inhibition
α-glucosidase5.17 ± 0.28 nih.govNon-competitive nih.gov
α-amylase18.82 ± 0.89 nih.govNon-competitive nih.gov

Although this study was not on this compound itself, the presence of a bromophenyl group in the active compound FA2 suggests that this structural feature may contribute to antihyperglycemic activity through the inhibition of key carbohydrate-metabolizing enzymes. nih.gov

Pharmacological Target Identification and Mechanistic Elucidation

Mitochondrial RNA Polymerase (POLRMT) Inhibition and Its Implications

There is no available scientific literature to indicate that 3-(4-Bromophenyl)-7-ethoxychromen-2-one acts as an inhibitor of Mitochondrial RNA Polymerase (POLRMT).

Impact on Mitochondrial Transcription and OXPHOS Complexes

No studies have been published detailing the impact of this compound on mitochondrial transcription or the function of oxidative phosphorylation (OXPHOS) complexes.

Mitochondrial Perturbations as a Strategy in Cancer Therapy

While mitochondrial perturbation is a recognized strategy in cancer therapy, there is no research linking this compound to this therapeutic approach.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

There are no research findings available that have investigated or established the inhibitory activity of this compound against Cyclooxygenase (COX) or 5-Lipoxygenase (5-LOX) enzymes.

Interleukin-1 Receptor Associated Kinase 4 (IRAK4) as a Target

No data exists to suggest that this compound targets or interacts with Interleukin-1 Receptor Associated Kinase 4 (IRAK4).

Exploration of Other Potential Enzyme or Receptor Interactions (e.g., PPARγ, SUR)

There is no published research exploring the potential interactions of this compound with other enzymes or receptors such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) or the Sulfonylurea Receptor (SUR).

Structure Activity Relationship Sar Studies

Influence of the 4-Bromophenyl Substituent on Diverse Biological Activities

The presence of a 4-bromophenyl group at the C-3 position of the chromen-2-one ring is a critical determinant of the molecule's biological activity. Halogen substituents, in general, are known to significantly modulate the physicochemical properties of a compound, including its lipophilicity, electronic character, and metabolic stability.

Table 1: Influence of Phenyl Ring Substituents on Biological Activity of 3-Phenylcoumarin (B1362560) Analogs

Substituent at C-4 of Phenyl Ring Observed Biological Activity in Analogs Potential Contribution
-Br (Bromine) Enhanced anticancer and antioxidant activity Halogen bonding, increased lipophilicity
-Cl (Chlorine) Moderate to high anticancer activity Halogen bonding
-F (Fluorine) Variable, can increase metabolic stability Strong electron-withdrawing effect
-OCH₃ (Methoxy) Potent antioxidant and enzyme inhibitory activity Electron-donating, hydrogen bond acceptor
-NO₂ (Nitro) Strong electron-withdrawing, can enhance cytotoxicity Potential for redox cycling

Role of the Ethoxy Group at C-7 on Efficacy and Selectivity

The ethoxy group (-OCH₂CH₃) at the C-7 position of the chromen-2-one scaffold is another key feature influencing the compound's efficacy and selectivity. The C-7 position is frequently substituted in coumarin (B35378) derivatives to modulate their biological and photophysical properties.

An alkoxy group, such as ethoxy, at this position generally enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with intracellular targets. Furthermore, the oxygen atom of the ethoxy group can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. In various studies of coumarin derivatives, the presence and nature of an alkoxy substituent at C-7 have been shown to be crucial for activities such as enzyme inhibition and cytotoxicity. The length and branching of the alkyl chain can fine-tune the compound's potency and selectivity.

Table 2: Effect of C-7 Substituents on the Efficacy of Coumarin Derivatives

Substituent at C-7 General Effect on Biological Activity Physicochemical Impact
-OCH₂CH₃ (Ethoxy) Enhanced lipophilicity and cell permeability Moderate increase in lipophilicity
-OH (Hydroxy) Can act as a hydrogen bond donor and antioxidant Increased polarity
-OCH₃ (Methoxy) Similar to ethoxy, may have different metabolic stability Slight increase in lipophilicity
-H (Unsubstituted) Generally lower activity compared to substituted analogs Baseline lipophilicity

Impact of Substitutions at Other Positions of the Chromen-2-one Scaffold on Biological Profiles

While 3-(4-Bromophenyl)-7-ethoxychromen-2-one has specific substituents, the biological profile of the entire class of molecules is sensitive to modifications at other positions of the chromen-2-one scaffold. Research on a wide array of 3-phenylcoumarins has demonstrated that substitutions at positions such as C-4, C-5, C-6, and C-8 can significantly alter the compound's activity.

Development of Predictive SAR Models from In Vitro Biological Data

Although specific predictive Structure-Activity Relationship (SAR) models for this compound are not extensively documented, the broader class of 3-arylcoumarins has been the subject of computational studies. Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for understanding how different structural features contribute to a compound's biological activity and for designing new, more potent analogs.

These models typically use a set of known compounds with their measured biological activities to derive a mathematical equation that correlates molecular descriptors (representing physicochemical properties) with activity. For 3-phenylcoumarins, QSAR studies have highlighted the importance of descriptors related to lipophilicity (logP), electronic properties (such as Hammett constants), and steric parameters (like molar refractivity) in predicting their anticancer, antioxidant, or enzyme inhibitory activities. Such models can provide a theoretical framework for predicting the biological profile of this compound and guide the synthesis of related compounds with potentially improved properties.

Table 3: Common Descriptors in QSAR Models for 3-Phenylcoumarins

Descriptor Type Examples Relevance to Biological Activity
Lipophilic logP, ClogP Membrane permeability, hydrophobic interactions
Electronic Hammett constants (σ), Dipole moment Receptor binding, reaction rates
Steric Molar refractivity (MR), Sterimol parameters Shape and size, fit into binding pockets
Topological Connectivity indices, Wiener index Molecular branching and shape

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT Studies, HOMO-LUMO Analysis, Reactivity Descriptors)

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Density Functional Theory (DFT) is a prominently used method for this purpose, often employing hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p) to optimize the molecular geometry and compute electronic parameters in the ground state. semanticscholar.org

A critical aspect of this analysis is the examination of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of the molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A smaller energy gap generally implies higher reactivity. materialsciencejournal.org For similar chalcone (B49325) derivatives, energy gaps have been calculated to be around 3.7 eV.

These calculations also yield global reactivity descriptors, which quantify the molecule's reactive nature.

Table 1: Example Global Quantum Chemical Descriptors Note: The values below are illustrative for a coumarin-type structure and are derived from methodologies described in the cited literature.

DescriptorFormulaTypical Value RangeSignificance
HOMO Energy EHOMO-6 to -7 eVElectron-donating capacity
LUMO Energy ELUMO-1 to -2 eVElectron-accepting capacity
Energy Gap (ΔE) ELUMO - EHOMO3.5 to 5.0 eVChemical reactivity, stability
Ionization Potential (I) -EHOMO6 to 7 eVEnergy required to remove an electron materialsciencejournal.org
Electron Affinity (A) -ELUMO1 to 2 eVEnergy released when gaining an electron materialsciencejournal.org
Electronegativity (χ) (I + A) / 23.5 to 4.5 eVPower to attract electrons
Global Hardness (η) (I - A) / 21.7 to 2.5 eVResistance to change in electron distribution

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In these maps, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. dergipark.org.tr

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 3-(4-Bromophenyl)-7-ethoxychromen-2-one, binds to a macromolecular target, typically a protein. nih.govplos.org This method is crucial for identifying potential biological targets and understanding the mechanism of action. The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. nih.gov

The results are expressed as a docking score, usually in kcal/mol, where a more negative value indicates a more favorable binding interaction. nih.govnih.gov Docking studies also provide a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov For instance, studies on other bromophenyl-containing compounds have successfully used docking to identify key interactions within the binding pockets of enzymes targeted for antimicrobial and anticancer therapies. nih.gov

Table 2: Illustrative Molecular Docking Results Note: This table presents hypothetical docking results for this compound against a representative kinase target, based on typical outcomes from such studies.

Protein Target (PDB ID)Docking Score (kcal/mol)Interacting ResiduesTypes of Interaction
Kinase X (e.g., B-RAF) -8.5LYS483, GLU501Hydrogen Bond
PHE583, TRP531π-π Stacking
VAL471, ILE527Hydrophobic Interaction
Kinase Y (e.g., MEK) -7.2SER212Hydrogen Bond
ILE141, VAL211Hydrophobic Interaction

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful strategy for identifying novel compounds with the potential for specific biological activity. A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are critical for binding to a specific target. nih.govijper.org This model can be generated based on the structure of a known active ligand or the active site of the target protein. nih.govresearchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases like ZINC, Maybridge, or DrugBank. nih.govresearchgate.netnih.gov This process rapidly filters millions of compounds to identify "hits"—molecules that spatially match the pharmacophoric features. researchgate.net These hits are then prioritized based on a fitness score and can be subjected to further analysis, such as molecular docking, to refine the list of potential lead compounds. nih.gov This approach efficiently narrows down the vast chemical space to a manageable number of candidates for experimental testing.

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Refinement

While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view of the complex. nih.gov MD simulations track the movements of every atom in the system over time, typically for nanoseconds, within a simulated physiological environment. nih.govnih.gov

This technique is invaluable for assessing the stability of the predicted binding pose from docking. nih.gov The stability of the ligand-protein complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. A system that reaches a stable RMSD plateau is considered to have reached equilibrium. nih.gov MD simulations can also refine the initial binding mode by revealing subtle conformational changes in both the ligand and the protein upon binding, which may not be captured by rigid docking approaches. nih.govresearchgate.net These simulations provide a more realistic understanding of the binding event and the energetic contributions of various interactions.

Computational Predictions of Bioactivity and Selectivity

The integration of various computational methods allows for the prediction of a compound's potential bioactivity and selectivity. Quantum chemical calculations can indicate a molecule's inherent reactivity, while docking simulations against a panel of proteins can predict its most likely biological targets. nih.gov For example, a high binding affinity for a specific kinase involved in cancer progression would suggest potential anticancer activity. nih.govnih.gov

Selectivity, a critical aspect of drug design, can be computationally assessed by docking the compound against the intended target as well as against closely related off-target proteins. A significantly more favorable docking score for the primary target over others suggests good selectivity, which can help minimize potential side effects.

Additionally, computational tools are widely used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov These predictions assess the "drug-likeness" of a compound by evaluating parameters such as its adherence to Lipinski's rule of five and its predicted permeability across biological membranes, providing an early indication of its pharmacokinetic profile. nih.govplos.org

Applications in Rational Drug Design and Discovery

Scaffold Optimization Strategies for Enhanced Potency and Selectivity

The optimization of the 3-(4-Bromophenyl)-7-ethoxychromen-2-one scaffold is a key strategy in medicinal chemistry to enhance its therapeutic efficacy and minimize off-target effects. Structure-activity relationship (SAR) studies on the broader class of 3-arylcoumarins have provided valuable insights into how modifications of this scaffold can modulate biological activity.

The presence and position of substituents on the 3-phenyl ring are critical determinants of activity. For instance, the bromine atom at the para-position of the phenyl ring in the title compound is significant. Halogen substitutions are known to influence the electronic and lipophilic properties of a molecule, which can, in turn, affect its binding affinity to biological targets. pharmacophorejournal.com SAR studies have shown that the type and position of the substituent on the 3-aryl group play a vital role in the activity and selectivity of these compounds. pharmacophorejournal.com For example, in the context of monoamine oxidase (MAO) inhibition, meta and para substitutions on the 3-aryl ring are often the most favorable for activity. pharmacophorejournal.com

Furthermore, the 7-ethoxy group on the coumarin (B35378) ring is another crucial site for modification. The nature of the alkoxy group at this position can impact the molecule's pharmacokinetic properties and target engagement. Studies on related 7-hydroxycoumarins have demonstrated that derivatization of the 7-hydroxyl group can lead to compounds with enhanced biological profiles. nih.gov The length and nature of the alkoxy chain can be systematically varied to probe the binding pocket of a target protein and optimize interactions. For instance, the introduction of longer or more complex alkoxy chains could lead to improved potency or altered selectivity.

A review of 3-phenylcoumarins highlights that various substitutions, including methoxy, hydroxyl, acetoxy, and methyl groups on the 3-arylcoumarin ring, can promote the inhibition of enzymes like MAO-B. nih.gov This underscores the potential for fine-tuning the biological activity of the this compound scaffold through systematic chemical modifications.

Fragment-Based Drug Design Approaches for Chromen-2-one Scaffolds

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of lead compounds. This approach involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once identified, these fragments can be elaborated or linked together to generate more potent, drug-like molecules. The chromen-2-one scaffold is well-suited for FBDD due to its rigid bicyclic structure and synthetic tractability.

In the context of FBDD, the this compound can be considered as a larger, more complex starting point that can be deconstructed into constituent fragments. For example, the 4-bromophenyl group and the 7-ethoxychromen-2-one core could be considered as individual fragments for initial screening against a target of interest. Conversely, the entire this compound molecule could serve as a starting point for fragment growing or linking strategies.

A recent study described the fragment-based design and synthesis of coumarin-based thiazoles as dual c-MET/STAT-3 inhibitors for potential antitumor agents. This highlights the successful application of FBDD principles to the coumarin scaffold. By identifying key fragments that bind to the target proteins, researchers were able to design and synthesize hybrid molecules with improved inhibitory activity. This approach could be similarly applied to the this compound scaffold to develop novel inhibitors for various therapeutic targets.

Design of Novel Analogues with Targeted Biological Profiles

The design and synthesis of novel analogues based on the this compound scaffold is a promising avenue for the discovery of new therapeutic agents with specific biological activities. By systematically modifying the core structure, medicinal chemists can develop compounds with improved potency, selectivity, and pharmacokinetic properties.

One common strategy is the hybridization of the coumarin scaffold with other pharmacologically active moieties. For example, a study on 7-hydroxy-4-phenylchromen-2-one demonstrated that linking it to triazole moieties resulted in potent cytotoxic agents. nih.gov Several of the synthesized analogues showed better cytotoxic activity than the parent compound against a panel of human cancer cell lines. nih.gov This approach could be adapted to the this compound scaffold, where the 7-ethoxy group could be replaced with a linker to attach various heterocyclic rings, potentially leading to novel anticancer agents.

Another approach involves the modification of the substituents on both the coumarin and the phenyl rings. The synthesis of a series of 3-arylcoumarin derivatives with varying substitution patterns has been shown to yield compounds with a wide range of biological activities, including anticancer and antimicrobial effects. nih.govceon.rs For instance, the introduction of additional hydroxyl or acetoxy groups on the coumarin ring has been shown to enhance cytotoxic activity in various cancer cell lines. nih.gov Similarly, the nature of the substituent on the 3-phenyl ring can be varied to explore its impact on biological activity.

The synthesis of 3-(coumarin-3-yl)-acrolein derivatives is another example of analogue design that has yielded potent anticancer compounds. frontiersin.org These hybrid molecules displayed remarkable inhibitory activity towards cancer cells with low cytotoxicity on normal cells. frontiersin.org This demonstrates the potential of modifying the 3-position of the coumarin ring to introduce functionalities that can enhance the desired biological profile.

Potential as Lead Compounds in Specific Therapeutic Areas (e.g., Oncology, Infectious Diseases)

The this compound scaffold and its analogues have shown significant promise as lead compounds in the development of new treatments for cancer and infectious diseases. nih.govnih.gov

Oncology:

Numerous studies have highlighted the anticancer potential of 3-arylcoumarin derivatives. nih.gov The presence of a halogen, such as bromine, on the 3-phenyl ring has been associated with enhanced cytotoxic activity against various cancer cell lines. For example, a study on 3-(4-bromophenyl)-7-hydroxy-4H-chromen-4-one, a closely related compound, showed promising results against MCF-7 breast cancer and HeLa cervical cancer cell lines. Another study on 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate demonstrated its ability to inhibit cancer cell invasion in vitro and tumor growth in vivo. nih.gov

The design of novel 4-substituted coumarin derivatives has also yielded compounds with moderate to good anticancer activity. nih.gov Furthermore, the hybridization of the coumarin scaffold with other anticancer pharmacophores is a promising strategy to increase efficacy and reduce side effects. researchgate.net

Below is a table summarizing the anticancer activity of some related coumarin derivatives:

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50)Reference(s)
7-((4-(4-Chlorophenyl)-4H-1,2,4-triazol-3-yl)methoxy)-4-phenyl-2H-chromen-2-oneAGS (gastric cancer)2.63 ± 0.17 µM nih.gov
3-(Coumarin-3-yl)-acrolein derivatives (5d and 6e)A549 (lung cancer), KB (oral cancer)0.70 ± 0.05 µM to 4.23 ± 0.15 µM frontiersin.org
3-Arylcoumarin derivatives (coumarin-stilbene hybrids)KB (oral cancer), MCF-7/ADR (resistant breast cancer)5.18 µM (KB), 11.94 µM (MCF-7/ADR) nih.gov
4-Methylcoumarin derivativesK562 (leukemia), LS180 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma)25.1 µM to 42.4 µM nih.gov

Infectious Diseases:

Coumarin derivatives have also been investigated for their antimicrobial properties. ceon.rs While specific data on the antimicrobial activity of this compound is limited, related brominated compounds have shown promise. For instance, a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives revealed promising antimicrobial activity against various bacterial and fungal strains. nih.gov Another study on bromochalcone derivatives, which share some structural similarities, also reported antibacterial activity. ceon.rs These findings suggest that the this compound scaffold could serve as a valuable starting point for the development of new antimicrobial agents.

The following table presents the antimicrobial activity of some related brominated compounds:

Compound/Derivative ClassMicrobial Strain(s)Reported Activity (MIC or Zone of Inhibition)Reference(s)
4-(4-Bromophenyl)-thiazol-2-amine derivative (p2)S. aureus, E. coliMIC = 16.1 µM nih.gov
4-(4-Bromophenyl)-thiazol-2-amine derivative (p6)C. albicansMIC = 15.3 µM nih.gov
4-Bromo-3′,4′-dimethoxysubstituted chalcone (B49325)E. coli, S. typhimuriumZone of inhibition: 11 ± 0.3 mm (E. coli), 15 ± 0.7 mm (S. typhimurium) ceon.rs

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Methodologies

While classical methods for coumarin (B35378) synthesis, such as the Perkin, Pechmann, and Knoevenagel reactions, are well-established, there is a significant opportunity to develop more efficient and environmentally benign synthetic routes for 3-(4-Bromophenyl)-7-ethoxychromen-2-one. orientjchem.org Future research should focus on methodologies that increase yield, reduce reaction times, and minimize hazardous waste.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been successfully used to accelerate the synthesis of other coumarin frameworks and could provide a rapid and high-yield pathway to the target molecule. orientjchem.org

Catalytic Approaches: Investigating novel catalysts, such as palladium-based systems for cross-coupling reactions (e.g., Suzuki or Heck reactions), could offer a highly efficient means of introducing the 4-bromophenyl moiety. researchgate.netnih.gov

Green Chemistry Principles: The use of greener solvents (e.g., water, ethanol, or ionic liquids), solvent-free reaction conditions, and solid-supported catalysts should be explored to enhance the sustainability of the synthesis.

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to improved yields, higher purity, and safer scalability compared to traditional batch processing.

Deeper Mechanistic Insights into Identified Biological Actions

The broad biological profile of chromen-2-one derivatives includes anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. orientjchem.orgorientjchem.orgresearchgate.net The specific substituents on this compound likely modulate its activity and mechanism. Preliminary screening has suggested potential anti-inflammatory and anticancer properties for similar chromen-2-one structures. mdpi.comnih.gov However, the precise molecular mechanisms remain largely uncharacterized.

Future investigations should aim to:

Identify Protein Targets: Employing techniques like affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to identify the specific cellular proteins that the compound binds to.

Elucidate Signaling Pathways: Once targets are identified, research should focus on how the compound modulates key signaling pathways. For instance, if anticancer activity is confirmed, studies could investigate its effects on pathways like PI3K/AKT/mTOR or its ability to induce apoptosis and arrest the cell cycle, as seen with other coumarins. nih.govnih.gov

Enzyme Inhibition Kinetics: Given that many coumarins are enzyme inhibitors (e.g., of monoamine oxidase or acetylcholinesterase), detailed kinetic studies should be performed to determine if this compound acts as a competitive, non-competitive, or uncompetitive inhibitor against relevant enzymes. nih.gov

Structural Biology: Obtaining co-crystal structures of the compound bound to its protein target(s) would provide invaluable atomic-level insight into its binding mode, paving the way for rational drug design.

Exploration of Novel Pharmacological Targets and Disease Areas

The unique electronic and steric properties conferred by the bromo- and ethoxy-substituents may allow this compound to interact with novel pharmacological targets. Research should extend beyond the commonly associated activities of coumarins to explore new therapeutic possibilities.

Unexplored avenues include:

Neurodegenerative Diseases: The coumarin scaffold has been explored for its potential in treating Alzheimer's disease by targeting enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govacs.org This compound should be screened for inhibitory activity against these and other relevant neurological targets.

Antiviral Activity: Chromene derivatives have demonstrated a range of antiviral properties. researchgate.net Screening against a panel of viruses, particularly those of significant public health concern, could reveal new therapeutic applications.

Metabolic Disorders: The potential role of coumarin derivatives in modulating metabolic pathways is an emerging area. Investigating the effect of this compound on targets related to diabetes and obesity, such as protein tyrosine phosphatases or peroxisome proliferator-activated receptors (PPARs), could be a fruitful line of inquiry.

Below is a table outlining potential novel targets for investigation.

Potential Target Class Specific Examples Therapeutic Area Rationale
Kinases EGFR, B-RAF, VEGFROncologyMany chromene derivatives exhibit anticancer activity by targeting key kinases in cancer signaling. orientjchem.org
Proteases Caspases, Matrix Metalloproteinases (MMPs)Oncology, InflammationModulation of these enzymes can influence apoptosis and tissue remodeling.
Ion Channels Calcium (Ca²⁺), Potassium (K⁺) ChannelsCardiovascular, NeurologicalThe lipophilic nature of the scaffold may facilitate interaction with transmembrane proteins.
Nuclear Receptors Estrogen Receptor (ER), PPARsOncology, Metabolic DisordersThe planar structure of the coumarin ring is suitable for binding to the ligand-binding domains of nuclear receptors.

Rational Design of Next-Generation Chromen-2-one Derivatives with Optimized Efficacy and Specificity

Leveraging structure-activity relationship (SAR) studies and computational chemistry is crucial for developing next-generation analogues of this compound with improved properties. rsc.orgresearchgate.net The existing scaffold offers multiple sites for chemical modification to enhance potency, selectivity, and pharmacokinetic profiles.

Future design strategies should focus on:

Modification of the 3-Phenyl Ring: Replacing the bromo-substituent with other halogens (Cl, F, I) or with electron-donating/-withdrawing groups to probe electronic and steric requirements for activity.

Variation of the 7-Alkoxy Group: Synthesizing analogues with different chain lengths (methoxy, propoxy, butoxy) or branched alkoxy groups to optimize solubility and membrane permeability.

Substitution on the Chromen-2-one Core: Introducing small functional groups at other available positions (e.g., C4, C5, C6) to explore new interactions with target proteins.

Computational Modeling: Using molecular docking and quantitative structure-activity relationship (QSAR) models to predict the activity of virtual compounds before undertaking their synthesis, thereby streamlining the discovery process. acs.org

The following table outlines a rational design strategy for creating next-generation derivatives.

Modification Site Proposed Substitution Rationale for Modification Desired Outcome
C4 of Phenyl Ring -Cl, -F, -CF₃, -CH₃, -OCH₃Modulate electronic properties and steric bulk to improve binding affinity.Increased potency and selectivity.
C7 Position -OCH₃, -O(CH₂)₂CH₃, -OCH(CH₃)₂Alter lipophilicity and solubility to enhance pharmacokinetic properties.Improved bioavailability and metabolic stability.
C4 of Chromenone Core Small alkyl or aryl groupsIntroduce new steric features to probe the binding pocket of the target protein.Enhanced target-specific interactions.
Bioisosteric Replacement Replace the lactone oxygen with sulfur (thiocoumarin)Modify the electronic character and potential hydrogen bonding capabilities of the core scaffold.Novel biological activity or improved selectivity.

By systematically pursuing these research avenues, the scientific community can fully elucidate the therapeutic potential of this compound and develop novel, highly effective chromen-2-one-based agents for a variety of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Bromophenyl)-7-ethoxychromen-2-one, and what experimental parameters influence yield?

  • Methodology : The compound is typically synthesized via a multi-step condensation reaction. A standard approach involves reacting 4-bromobenzaldehyde with ethyl acetoacetate in ethanol under acidic conditions, followed by cyclization. For example, a similar chromene derivative was synthesized using 4-bromobenzaldehyde, 5,5-dimethylcyclohexane-1,3-dione, and L-proline as a catalyst in ethanol, yielding crystals after recrystallization . Key parameters include reaction temperature (70–90°C), solvent choice (ethanol for solubility), and catalyst loading (e.g., 10 mol% L-proline). Yield optimization often requires adjusting stoichiometry and reflux time.

Q. How is this compound characterized spectroscopically?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks based on coupling patterns and integration. For instance, the ethoxy group (–OCH₂CH₃) appears as a quartet (δ ~1.3–1.5 ppm for CH₃) and triplet (δ ~4.0–4.2 ppm for CH₂) .
  • IR Spectroscopy : Confirm the lactone carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and aryl C–Br absorption near 550–600 cm⁻¹ .
  • UV-Vis : Chromen-2-one derivatives exhibit strong absorption at λ ~270–320 nm due to π→π* transitions in the conjugated system .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for chromen-2-one derivatives?

  • Methodology : Discrepancies often arise from variations in assay conditions or structural analogs. For example, coumarin derivatives with nitro or hydroxyl substituents show divergent antibacterial activity depending on bacterial strain and solvent polarity . To address this:

  • Standardize assays : Use consistent cell lines (e.g., E. coli ATCC 25922) and solvent controls (DMSO ≤0.1%).
  • Validate purity : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity before testing .
  • Compare analogs : Test this compound alongside derivatives (e.g., 7-hydroxy or nitro-substituted analogs) to isolate substituent effects .

Q. What crystallographic techniques elucidate the molecular conformation and intermolecular interactions of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For a structurally similar bromophenyl chromenone, SCXRD revealed:

  • Planar deviations : The chromene ring forms a dihedral angle of ~85° with the bromophenyl group, influencing π-stacking .
  • Hydrogen bonding : Intramolecular N–H⋯O bonds create S(6) ring motifs, while intermolecular N–H⋯O bonds stabilize hexagonal crystal packing .
  • Software tools : Use Olex2 or SHELX for refinement; Mercury for visualizing packing diagrams .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing ethoxy with methoxy or hydroxyl) to assess electronic effects on activity .
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify key interactions (e.g., bromophenyl hydrophobicity with enzyme pockets) .
  • In vitro validation : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 IC₅₀ measurements) to correlate structural changes with potency .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-7-ethoxychromen-2-one
Reactant of Route 2
Reactant of Route 2
3-(4-Bromophenyl)-7-ethoxychromen-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.